molecular formula C14H13ClN2O3S B2666495 3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine CAS No. 1903511-67-0

3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2666495
CAS No.: 1903511-67-0
M. Wt: 324.78
InChI Key: GROZMBMWMUQNHV-UHFFFAOYSA-N
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Description

3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an azetidine moiety, which is further functionalized with a 3-chlorobenzenesulfonyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for etherification reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine and azetidine derivatives.

Scientific Research Applications

3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine stands out due to its unique combination of a pyridine ring and an azetidine moiety functionalized with a 3-chlorobenzenesulfonyl group. This structure imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c15-11-3-1-5-14(7-11)21(18,19)17-9-13(10-17)20-12-4-2-6-16-8-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROZMBMWMUQNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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